6H-Purin-6-one, 2-((3-chloro-4-fluorophenyl)amino)-1,9-dihydro- is a purine derivative with the chemical formula C11H6ClFN4O and a molecular weight of 248.64 g/mol. This compound is notable for its potential applications in various scientific fields, particularly in biochemistry and pharmacology. The compound's structure features a purine core modified with a chloro-fluoro phenyl amino group, which may influence its biological activity and interaction with other molecules.
The compound is classified under purine derivatives, which are essential components in biochemistry, serving as building blocks for nucleic acids. It is cataloged under the CAS number 123994-77-4. Purines are known for their role in cellular metabolism and signaling pathways, making them significant in drug development and agricultural applications .
Methods and Technical Details
Intermediate compounds may also be formed during the reaction, which can be isolated and characterized for further applications .
Structure and Data
The molecular structure of 6H-Purin-6-one, 2-((3-chloro-4-fluorophenyl)amino)-1,9-dihydro- is characterized by a fused bicyclic structure typical of purines. The presence of a chloro and fluorine substituent on the phenyl ring introduces unique electronic properties that can affect its reactivity and biological interactions.
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are often employed to confirm the structure .
Reactions and Technical Details
6H-Purin-6-one can participate in various chemical reactions due to its functional groups. Notably, it can undergo nucleophilic substitution reactions owing to the presence of the chloro substituent. For example:
These reactions are crucial for synthesizing more complex molecules that could have enhanced biological activities or desired pharmacological properties .
The mechanism of action for compounds like 6H-Purin-6-one often involves interaction with biological targets such as enzymes or receptors. The amino group may facilitate binding to specific sites on proteins or nucleic acids, potentially influencing metabolic pathways or cellular signaling.
Data on specific targets or pathways affected by this compound would require further empirical studies .
Characterization through IR (Infrared Spectroscopy) and NMR provides insights into functional groups present and their interactions .
The applications of 6H-Purin-6-one, 2-((3-chloro-4-fluorophenyl)amino)-1,9-dihydro-, extend across several scientific domains:
Ongoing research may expand its utility in therapeutic applications or novel material development .
The purine core structure represents one of medicinal chemistry's most privileged scaffolds due to its fundamental role in biological systems. Naturally occurring purines like adenine and guanine serve as building blocks for DNA, RNA, and critical cofactors (ATP, GTP), making synthetic purine analogs intrinsically bioactive. The 6H-purin-6-one moiety—characterized by a carbonyl group at position 6—forms the core structure of hypoxanthine, a key purine metabolite [5]. This scaffold offers exceptional versatility for chemical modification, enabling the fine-tuning of electronic properties, hydrogen bonding capacity, and three-dimensional topology critical for target engagement. Patent literature underscores the therapeutic value of synthetic purin-6-one derivatives, highlighting their development for treating cardiovascular disorders, urogenital conditions (hypertrophy, incontinence, impotence), and proliferative diseases through kinase modulation [2]. The scaffold's planar structure facilitates π-π stacking interactions within enzyme active sites, while its multiple nitrogen atoms serve as hydrogen bond acceptors and donors, mimicking nucleotide binding motifs.
Strategic substitution at the purine C2 position has emerged as a powerful strategy for enhancing target affinity and selectivity. The introduction of an amino group (-NH₂) at C2 transforms the electronic character of the purine ring, creating a structural analog of 2,6-diaminopurine—a naturally occurring nucleobase that pairs more strongly with cytosine than adenine does [6]. This modification significantly alters hydrogen-bonding patterns and dipole moments compared to unsubstituted purines. Synthetic approaches to 2-aminopurines exploit the reactivity of C2 as a site for nucleophilic displacement or transition metal-catalyzed coupling. Research demonstrates that 2-amino-6-chloropurine serves as a versatile intermediate for constructing disubstituted derivatives through sequential functionalization [6]. The 2-amino group also provides a handle for further derivatization via acylation or alkylation, enabling the installation of complex pharmacophores. Notably, 2-aminopurine derivatives exhibit enhanced binding to adenosine receptors compared to their non-aminated counterparts, establishing this modification as a key strategy in purine-based drug design [6].
Table 1: Impact of 2-Amino Substitution on Purine Bioactivity
Purine Derivative | Key Structural Feature | Biological Consequence |
---|---|---|
Adenine | Unsubstituted at C2 | Natural nucleobase; moderate receptor affinity |
2,6-Diaminopurine | Amino group at C2 and C6 | Enhanced hydrogen bonding; substrate for DNA alkylation by mitomycin C [6] |
2-((Aryl)amino)purin-6-ones | Aryl-amino group at C2 | Improved kinase inhibition profiles; increased receptor subtype selectivity [6] |
2-Chloro-6-aminopurines | Halogen at C2, amino at C6 | Versatile synthetic intermediates for nucleoside analogs [6] |
The incorporation of halogenated aryl amino groups at the purine C2 position represents a sophisticated approach to optimizing ligand-receptor interactions. Halogens—particularly chlorine and fluorine—serve as bioisosteres that profoundly influence molecular recognition without significantly altering steric bulk. The 3-chloro-4-fluoroanilino moiety, as present in the compound 2-((3-chloro-4-fluorophenyl)amino)-1,9-dihydro-6H-purin-6-one, exemplifies this strategy [2]. Chlorine atoms contribute substantial electron-withdrawing effects and hydrophobic character, often enhancing membrane permeability and binding pocket occupancy through van der Waals interactions. Fluorine, the most electronegative element, influences electronic distribution, improves metabolic stability by blocking oxidative metabolism, and can participate in halogen bonding with protein targets [2] [6]. Patent data reveals that such halogenated aryl amino groups are specifically engineered to confer selectivity toward kinase targets (e.g., DYRK1A, CLK1) and adenosine receptor subtypes [2] [3]. The ortho-chloro/meta-fluoro substitution pattern on the anilino ring creates a distinct electrostatic profile that complements the topology of hydrophobic enzyme subpockets, thereby enhancing binding affinity. This strategic modification has yielded compounds with potent antiproliferative, antiviral, and cardiovascular activities, positioning halogenated 2-anilinopurines as promising therapeutic candidates.
Table 2: Structure-Activity Relationships (SAR) of Halogenated 2-Anilinopurin-6-ones
Aryl Amino Substituent | Halogen Position | Key Biological Findings |
---|---|---|
4-Fluorophenyl | Para-fluoro | Moderate adenosine A2A receptor binding; improved metabolic stability [6] |
3-Chlorophenyl | Meta-chloro | Enhanced kinase inhibition (DYRK1A) over non-halogenated analogs [3] |
3,4-Dichlorophenyl | Meta/para-chloro | Increased potency but reduced solubility; higher cytotoxicity noted [2] |
3-Chloro-4-fluorophenyl | Meta-chloro, para-fluoro | Optimal balance of target affinity (CLK1 IC₅₀ ~20-76 nM) and selectivity profile [3] |
Synthetic Pathway for Key 2-((Hetero)aryl amino)purin-6-one Derivatives
6-Chloropurine │ ├── Route A: Pd/Cu-Catalyzed Direct Arylation (C-H activation) [4] │ │ Conditions: Pd(OAc)₂, CuI, piperidine, DMF, 100-150°C │ │ │ └── 8-Arylpurines (limited C2 modification) │ └── Route B: Nucleophilic Aromatic Substitution │ Step 1: Reaction with 3-chloro-4-fluoroaniline │ Conditions: n-PrOH, Δ, 12-24h │ ↓ │ Intermediate: 2-((3-Chloro-4-fluorophenyl)amino)-6-chloropurine │ │ Step 2: Hydrolysis/Cyclization │ Conditions: NaOH aq., reflux OR acid-mediated deprotection │ ↓ │ Target: 2-((3-Chloro-4-fluorophenyl)amino)-1,9-dihydro-6H-purin-6-one │ └── Alternative: Microwave-Assisted Synthesis [6] Conditions: 150°C, 20 min, >80% yield
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: